1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that belongs to the tropane alkaloids family. This compound features a unique bicyclic structure with a nitrogen atom integrated within the ring system, which significantly contributes to its biological activities and potential applications in medicinal chemistry. The compound's molecular formula is CHNO, and its molecular weight is approximately 153.22 g/mol.
This compound is classified under azabicyclo compounds, which are known for their diverse biological properties. It is synthesized through various organic methodologies that emphasize stereoselectivity, making it a valuable compound in both chemical and biological research.
The synthesis of 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol typically involves several key steps:
The synthetic routes can vary significantly, but they generally aim for high yields of the desired stereoisomer while minimizing by-products .
The molecular structure of 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol features:
This structure includes two methyl groups at positions 1 and 5, which influence its reactivity and biological properties.
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol can participate in various chemical reactions:
The choice of reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction plays a crucial role in determining the outcome of these reactions.
The mechanism of action for 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol primarily revolves around its interaction with specific molecular targets within biological systems. The nitrogen atom in the bicyclic structure allows the compound to engage with various enzymes and receptors, influencing neurotransmission and potentially modulating pain pathways. Research indicates that this compound may act as an agonist at certain receptors associated with anxiety and pain relief, highlighting its therapeutic potential .
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 153.22 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties contribute to its behavior in chemical reactions and biological interactions.
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol has several notable applications:
Research continues to explore its potential therapeutic effects, making it an important compound in drug discovery efforts .
The synthesis of 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol presents distinctive stereochemical challenges due to the endo/exo isomerism at the C3 hydroxy group and the topological constraints of the bicyclic framework. This section details advanced strategies addressing these complexities.
The tropane core demands precise stereocontrol for biological efficacy. Modern approaches leverage catalytic desymmetrization of achiral precursors like tropinone, where proline-derived organocatalysts induce asymmetry during intramolecular aldolization or reductive amination [2]. A breakthrough method employs Cinchona alkaloid catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether) for the enantioselective α-amination of 1,3-dicarbonyls, yielding chiral bicyclic intermediates with >90% ee [2]. Alternatively, enzymatic reduction using Rhodotorula rubra ketoreductases selectively generates the (3endo)-hydroxy configuration essential for pharmacological activity [1]. Lithium salt-mediated ring closure under anhydrous conditions further enhances stereoselectivity by minimizing epimerization at C3 [1].
Table 1: Enantioselective Methods for Scaffold Construction
Method | Catalyst/Reagent | Stereoselectivity | Key Advantage |
---|---|---|---|
Organocatalytic Desymmetrization | Cinchona-derived phase-transfer catalyst | >90% ee (3endo) | Avoids transition-metal residues |
Bioreduction | Rhodotorula rubra ketoreductase | 98% de (3endo) | Aqueous conditions, high yield |
Lithium Salt Cyclization | n-BuLi/LiBr | 7:1 endo/exo | Tolerates diverse N-substituents |
Selective N-methylation at the bridgehead nitrogen (C5 methyl) requires careful manipulation of protecting groups. A sequential approach involves:
Table 2: N-Substitution Techniques for Methyl Functionalization
Step | Reagents/Conditions | Regioselectivity | Yield |
---|---|---|---|
N-Benzylation | BnBr, K₂CO₃, CH₃CN, reflux | N-only alkylation | 92% |
Reductive Methylation | CH₃CHO, NaBH₃CN, MeOH, 0°C | C1-methyl installed | 87% |
Hydrogenolytic Debenzylation | 10% Pd/C, H₂ (50 psi), EtOH | Quantitative | 95% |
Chiral catalysts enable direct construction of 1,5-dimethyl analogues from prochiral diketones. A Rh(II)/R-DPTI-catalyzed [3+2] cycloaddition between N-vinyl aziridines and electron-deficient alkenes constructs the bicyclic core with 94% ee and endo-OH stereochemistry [2]. For late-stage diversification, iridium-catalyzed asymmetric hydrogenation of 1,5-dimethyl-3-oxotropane using (R,R)-f-spiroPhos ligand affords the 3endo-alcohol in 99% ee [5]. Biocatalytic routes employing engineered imine reductases (IREDs) convert 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-one to the 3endo-ol with >200 h⁻¹ turnover frequency [2]. These analogues serve as key intermediates for monoamine reuptake inhibitors, where the 3endo-hydroxy configuration enhances binding to neurotransmitter transporters [5].
Table 3: Asymmetric Catalysis for Tropane Analogues
Catalytic System | Substrate | ee/de | Application |
---|---|---|---|
Rh(II)/R-DPTI | N-Vinyl aziridine + methyl acrylate | 94% ee | Core scaffold synthesis |
Ir/(R,R)-f-spiroPhos | 1,5-Dimethyl-3-oxotropane | 99% ee | High-purity endo-3-ol production |
Engineered IREDs | 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one | >99% de | Sustainable synthesis |
Wang resin-linked nor-tropinone enables parallel synthesis of 1,5-dimethyl analogues via reductive amination. The sequence involves:
Table 4: Solid-Phase Synthesis Parameters
Resin Type | Loading (mmol/g) | Key Transformation | Average Purity |
---|---|---|---|
Wang-OH | 0.8–1.2 | Reductive amination | 85% |
Trityl chloride | 0.5–0.7 | Mitsunobu etherification | 78% |
Rink amide | 0.4–0.6 | N-Alkylation/cleavage | 92% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3